Product packaging for Spiro[2.2]pentane-1,4-diamine(Cat. No.:)

Spiro[2.2]pentane-1,4-diamine

Cat. No.: B13100871
M. Wt: 98.15 g/mol
InChI Key: FTFVKOKWZFGOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[2.2]pentane-1,4-diamine is a high-value, strained spirocyclic diamine that serves as a privileged synthetic intermediate for constructing complex, enantioenriched nitrogen-containing stereotriads. This compound features the 1,4-diazaspiro[2.2]pentane (DASP) scaffold, which contains two electronically differentiated aziridine rings that allow for highly chemo-, regio-, and stereoselective ring-opening reactions with various heteroatom nucleophiles . This reactivity provides researchers with a flexible platform to access vicinal diaminated motifs and chiral N,N-aminals, which are privileged structures found in numerous biologically active natural products and pharmaceuticals . The axial chirality of a propargyl alcohol precursor can be transferred to the DASP scaffold with excellent fidelity, enabling the synthesis of these densely functionalized, enantioenriched diamines . As such, this compound is an indispensable building block in method development for allene oxidation and for the synthesis of novel pharmacophores in medicinal chemistry and drug discovery research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B13100871 Spiro[2.2]pentane-1,4-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

spiro[2.2]pentane-2,5-diamine

InChI

InChI=1S/C5H10N2/c6-3-1-5(3)2-4(5)7/h3-4H,1-2,6-7H2

InChI Key

FTFVKOKWZFGOOH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2N)N

Origin of Product

United States

Advanced Synthetic Strategies for Spiro 2.2 Pentane 1,4 Diamine and Analogues

Precursor Design and Functionalization for Spiro[2.2]pentane Construction

The synthesis of functionalized spiropentanes, including the diamine derivatives, necessitates careful design and preparation of appropriate precursors. acs.orgnih.gov A common strategy involves the creation of molecules that already contain a cyclopropane (B1198618) ring and a suitable leaving group, which can then undergo an intramolecular reaction to form the second cyclopropane ring of the spiropentane (B86408) core. researchgate.net

Another key approach begins with allene (B1206475) derivatives. acs.orgnih.gov The reactivity of the two double bonds in allenes provides a versatile platform for constructing the spiro[2.2]pentane system. For instance, homoallenic carbamates and sulfamates serve as important precursors for intramolecular aziridination reactions, which are instrumental in forming nitrogen-containing spirocycles. rsc.orgnih.gov The substitution pattern on the allene precursor can significantly influence the regioselectivity of subsequent reactions. rsc.org

Furthermore, the design of precursors for cyclopropanation reactions often involves α,β-unsaturated carbonyl compounds or other activated alkenes. nih.govrsc.org The stereochemistry of these precursors can be controlled to achieve diastereoselective synthesis of the final spiropentane products. acs.org The use of chiral auxiliaries attached to the precursor molecule is a well-established method for inducing enantioselectivity in cyclopropanation reactions. rsc.orgrsc.org

Methodologies for Installing the Spiro[2.2]pentane Core with Diamine Functionality

Several synthetic methodologies have been developed to construct the spiro[2.2]pentane core, particularly those incorporating diamine functionalities. These methods often leverage the unique reactivity of strained ring systems and reactive intermediates.

Allene Bis-Aziridination as a Route to 1,4-Diazaspiro[2.2]pentanes (DASPs)

A powerful strategy for the synthesis of 1,4-diazaspiro[2.2]pentanes (DASPs) involves the bis-aziridination of allenes. nih.govnih.govacs.orgnih.gov This method provides a direct route to the core DASP scaffold, which can then be further functionalized. nih.govnih.govacs.orgnih.gov

The bis-aziridination of allenes can be achieved through a combination of intramolecular and intermolecular steps. nih.govacs.orgnih.gov Typically, an intramolecular aziridination of a homoallenic carbamate (B1207046) or sulfamate (B1201201) precursor is first carried out to form a bicyclic methyleneaziridine. nih.govacs.org This is followed by an intermolecular aziridination of the remaining double bond. nih.govacs.org

Research has demonstrated that an intramolecular/intermolecular allene bis-aziridination sequence is a viable pathway for constructing stereotriads containing vicinal diamine motifs. nih.govacs.org The resulting 1,4-diazaspiro[2.2]pentane (DASP) scaffolds are highly reactive and can undergo regioselective ring-opening reactions. nih.govnih.gov The chirality from a propargyl alcohol precursor can be effectively transferred to the DASP, enabling the synthesis of enantioenriched nitrogen-containing stereotriads. nih.govnih.gov

Controlling chemoselectivity and regioselectivity is crucial in the bis-aziridination of allenes. rsc.org Challenges can arise from competing reactions, such as C-H amination. nih.gov The choice of catalyst plays a significant role in directing the reaction towards the desired aziridination pathway. While rhodium catalysts have been commonly used, they can sometimes lead to poor chemoselectivity. nih.gov Silver(I) catalysts have emerged as a promising alternative, demonstrating improved scope and yield for the formation of bicyclic methyleneaziridines from homoallenic carbamates. nih.govresearchgate.net

The substitution pattern of the allene precursor also influences the regioselectivity of the aziridination. rsc.org In the formation of DASPs, the two aziridine (B145994) rings are electronically differentiated, which allows for highly regioselective ring-opening reactions at the C1 position with various nucleophiles. nih.govnih.gov This regioselectivity provides a powerful tool for the controlled elaboration of the DASP scaffold into more complex diamine-containing structures. nih.govnih.gov

Cyclopropanation Strategies Applied to Spiro[2.2]pentane Formation

Cyclopropanation reactions are a cornerstone of spiropentane synthesis. acs.orgnih.gov These methods typically involve the reaction of an alkene with a carbene or carbenoid species. acs.orgnih.gov

One of the most well-known methods is the Simmons-Smith cyclopropanation, which utilizes an organozinc carbenoid. rsc.org This reaction has been successfully applied to the synthesis of amido-spiro[2.2]pentanes from allenamides, representing a direct route to these biologically and chemically interesting systems. nih.gov While diastereoselectivity can be low for unsubstituted allenamides, it can be significantly improved with α-substituted allenamides. nih.gov

Other cyclopropanation strategies include the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper, to generate carbenes that then add to an alkene. acs.orgrsc.org The Michael-initiated ring closure (MIRC) reaction is another powerful approach for constructing cyclopropanes with high stereoselectivity. rsc.orgrsc.org

A novel approach to polysubstituted spiropentanes has been developed through a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes. acs.orgnih.gov This method allows for the creation of spiropentanes with up to five contiguous stereocenters. acs.orgnih.gov

Carbene Addition Reactions in Spiropentane Synthesis

Carbene addition to carbon-carbon double bonds is a fundamental strategy for the synthesis of cyclopropanes and, by extension, spiropentanes. acs.orgnih.govresearchgate.net Carbenes, often generated in situ from the metal-catalyzed decomposition of diazo compounds, can add to either alkylidenecyclopropanes or allenes to produce spiropentanes with various substitution patterns. acs.orgnih.gov For example, the addition of dichlorocarbene (B158193) to chiral α,β-unsaturated amides has been shown to produce gem-dichlorocyclopropanes, which can serve as precursors to spiro[2.2]pentane carboxylic acid ester derivatives. chemrxiv.org

The choice of catalyst and the nature of the carbene precursor are critical for controlling the efficiency and selectivity of the reaction. The use of zinc carbenoids in the presence of a chiral dioxaborolane ligand has led to the synthesis of substituted spiropentanes with excellent enantiomeric ratios. nih.gov

Stereocontrolled Synthesis of Spiro[2.2]pentane-1,4-diamine Scaffolds

The creation of the highly strained spiro[2.2]pentane system, with the added complexity of stereodefined diamino substitution, requires sophisticated synthetic methodologies. Research in this area has largely focused on the formation of suitable precursors, such as 1,4-diazaspiro[2.2]pentanes (DASPs), which serve as masked and activated forms of the target diamine. nih.govnih.govnih.gov These heterocyclic scaffolds can be synthesized with a high degree of stereocontrol and are designed to undergo subsequent ring-opening reactions to furnish vicinal diamine products. nih.govnih.govnih.gov

The primary strategy for the stereocontrolled synthesis of the this compound backbone involves a sequential aziridination of allene precursors. nih.govnih.gov This method establishes the complex spirocyclic system while simultaneously installing the nitrogen functionalities with defined stereochemistry.

A notable approach begins with an intramolecular aziridination of an allenic carbamate to form a bicyclic methyleneaziridine. This is followed by a second, intermolecular aziridination to construct the final 1,4-diazaspiro[2.2]pentane (DASP) skeleton. nih.gov The diastereoselectivity of the second aziridination is highly dependent on the geometry of the precursor methyleneaziridine. For instance, the (E)-bicyclic methyleneaziridine undergoes aziridination to yield the corresponding (E)-DASP as a single diastereomer. nih.gov

The following table summarizes the diastereoselective formation of a DASP scaffold, a key intermediate for this compound.

PrecursorReagentProductDiastereomeric Ratio
(E)-Bicyclic MethyleneaziridineN-Aminophthalimide(E)-1,4-Diazaspiro[2.2]pentaneSingle diastereomer

Enantioselective synthesis is achieved by starting with an enantioenriched precursor. For example, using an enantioenriched propargyl alcohol to generate the initial allene transfers chirality through the synthetic sequence, ultimately yielding an enantioenriched DASP. nih.govnih.govnih.gov This highlights a powerful method for producing non-racemic versions of the this compound scaffold.

Alternative diastereoselective syntheses have been developed for related functionalized spiropentanes, such as 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids. acs.orgacs.org These methods often rely on carbometalation of cyclopropene (B1174273) derivatives or cycloadditions, which can offer different pathways to control the relative stereochemistry of substituents on the spiropentane core. nih.govacs.org For example, a diastereodivergent synthesis has been reported that provides access to all four possible diastereoisomeric pairs of racemic 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acid, demonstrating the potential for comprehensive stereochemical control over the scaffold. acs.orgacs.org

Chirality transfer is a cornerstone of the enantioselective synthesis of the this compound framework. The strategy hinges on the use of a chiral starting material whose stereochemical information is faithfully transmitted to the final spirocyclic product. nih.govnih.govnih.gov

In the synthesis of DASP precursors, the chirality from an enantioenriched propargyl alcohol is effectively transferred to the resulting spirocycle. nih.govnih.gov The process involves the formation of an allene from the chiral alcohol, which then undergoes the sequential bis-aziridination. The stereocenter in the starting material directs the facial selectivity of the aziridination steps, leading to a DASP product with high enantiomeric enrichment. nih.gov This method represents an elegant paradigm for establishing the absolute stereochemistry of the three new carbon-heteroatom bonds in the product. nih.govnih.gov

The table below illustrates a key step in a chirality transfer process for the synthesis of an enantioenriched DASP intermediate.

Chiral Starting MaterialKey IntermediateFinal Product (Enantioenriched)Fidelity of Transfer
Enantioenriched Propargyl AlcoholChiral Allenic Carbamate(E)-1,4-Diazaspiro[2.2]pentaneGood fidelity nih.govnih.gov

The ability to transfer chirality from a readily available chiral pool starting material is highly advantageous, as it circumvents the need for chiral chromatography or asymmetric catalysis in later stages, which can be challenging for these complex, strained molecules. This approach provides a reliable route to enantioenriched this compound scaffolds, which are crucial for applications in medicinal chemistry and materials science where specific stereoisomers are often required. nih.govnih.gov

Elucidation of Chemical Reactivity and Mechanistic Pathways for Spiro 2.2 Pentane 1,4 Diamine Systems

Ring-Opening Transformations of the 1,4-Diazaspiro[2.2]pentane Aziridine (B145994) Moieties

The DASP framework is notable for containing two distinct aziridine rings that can be electronically differentiated based on the substituents on the nitrogen atoms. nih.govsemanticscholar.org This electronic differentiation is crucial as it allows for highly selective ring-opening reactions at either the terminal or internal carbon atoms of the original allene (B1206475) used in its synthesis, depending on the chosen reaction conditions. nih.gov

Research has demonstrated that 1,4-diazaspiro[2.2]pentane systems can undergo highly regioselective ring-opening reactions. nih.govacs.orgnih.gov When DASPs are treated with weak nucleophiles, such as carboxylic acids, the ring-opening occurs exclusively at the internal aziridine (C1 of the parent allene). nih.gov This selective reaction yields chiral N,N-aminals, which are valuable synthetic intermediates. nih.govresearchgate.net The electronic differentiation between the two aziridine rings allows for this controlled reactivity, independent of the allene's substitution pattern. nih.gov

The reaction proceeds with high efficiency for a variety of weak acid nucleophiles. For instance, acetic acid, pivalic acid, and tiglic acid all successfully open the DASP ring at the C1 position in good to excellent yields. nih.gov

Table 1: Regioselective Ring-Opening of DASP Derivatives with Carboxylic Acids

DASP Derivative Nucleophile Product Yield (%)
DASP 6a Acetic Acid N,N-aminal 20 95
gem-dimethyl DASP 7a Acetic Acid N,N-aminal 21 -
DASP 12a Acetic Acid N,N-aminal 23 85
DASP 12a Pivalic Acid N,N-aminal 24 80
DASP 12a Tiglic Acid N,N-aminal 25 moderate

This table is based on research findings where DASP derivatives were treated with weak nucleophiles, leading to exclusive ring opening at the C1 position to give the corresponding N,N-aminal products. nih.gov

Alternatively, the same DASP intermediate can be prompted to undergo a dual ring-opening reaction at both the C1 and C3 carbons. nih.govacs.orgnih.gov This transformation results in the formation of vicinal diaminated products, which corresponds to a formal ring opening at the C3 position. nih.govresearchgate.net This dual opening provides a novel method for constructing enantioenriched nitrogen-containing stereotriads, which are significant motifs in biologically active compounds. nih.govnih.gov

This process can be controlled by the reaction conditions. For example, treatment of a DASP derivative with trimethylsilyl (B98337) bromide (TMSBr) initially forms the C1-opened N,N-aminal product. nih.gov By adjusting the conditions, such as concentrating the reaction mixture at a higher temperature, the reaction can be driven to completion to achieve the second ring opening at C3, yielding the desired vicinal diamine as a single diastereomer. nih.gov

Table 2: TMSBr-Mediated Dual Ring-Opening of DASP

Reactant Conditions Product(s) Yield (%)
DASP 2a 6 equiv. TMSBr, direct purification N,N-aminal 30 (major), Stereotriad 31 (minor) 89 (for 30)
DASP 2a 6 equiv. TMSBr, slow concentration at 40 °C Stereotriad 31 59
N,N-aminal 30 Additional TMSBr, concentrated conditions Stereotriad 31 Major product

This table illustrates the controlled dual ring-opening of a DASP derivative using TMSBr. Initial, milder conditions favor the single C1-opened product, while more forcing conditions promote the second ring-opening at C3 to yield the vicinal diamine stereotriad. nih.gov

Isomerization and Rearrangement Pathways of Spiro[2.2]pentane Derivatives

Beyond ring-opening, DASP intermediates are susceptible to rearrangement pathways, further highlighting their synthetic utility. nih.gov While simple hydrolysis of the DASP scaffold to the corresponding 1,3-diaminated ketone is generally unsuccessful due to the inability of either nitrogen to stabilize an intermediate carbocation at C2, a Brønsted acid-promoted rearrangement offers a viable alternative. nih.govsci-hub.se

This rearrangement is facilitated by first opening the DASP ring with a mild acid, like acetic acid, to form the N,N-aminal. nih.gov Subsequent treatment of this intermediate with various Lewis and Brønsted acids can then trigger a rearrangement to furnish 1,3-diaminated ketones in good yields and with excellent stereocontrol. nih.gov This process effectively transfers the axial chirality of the allene precursors to the final products. nih.gov

Table 3: Acid-Promoted Rearrangement of Acetate-Opened DASP

Acid Catalyst (mol %) Result
CeCl₃, Ti(OiPr)₄, ZnCl₂ No reaction
Bi(OTf)₃ (5 mol %) Complete conversion to 1,3-diaminated ketone

This table summarizes the effect of different acid catalysts on the acetate-opened DASP intermediate (5). Weak Lewis acids were ineffective, while a catalyst like Bi(OTf)₃ successfully promoted the rearrangement to the desired 1,3-diaminated ketone (6). nih.gov

Selective Functionalization and Derivatization of the Diamine Moiety

The 1,4-diazaspiro[2.2]pentane system is a flexible platform for the synthesis of highly functionalized diamine-bearing molecules, particularly stereotriads. nih.govnih.gov The selective transformations of the DASP scaffold itself represent a powerful method for derivatization. The controlled, regioselective ring-openings and rearrangements are primary examples of how the diamine moiety is functionalized to create more complex structures. nih.govnih.gov

The synthesis of stereotriads containing contiguous, stereodefined C-N/C-X/C-N (where X is O or another heteroatom) is a key application. nih.govrsc.org The process begins with the synthesis of the DASP intermediate, which is then strategically manipulated. For example, the rearrangement to a 1,3-diaminated ketone can be followed by a directed reduction of the ketone to yield a C-N/C-O/C-N stereotriad with high diastereoselectivity. nih.gov This two-step sequence from allenes provides facile access to enantioenriched, densely functionalized amine triads. nih.govsemanticscholar.org This demonstrates that the DASP core is not merely a static product but a reactive intermediate whose diamine character is leveraged to build molecular complexity. nih.gov

Theoretical and Computational Investigations of Spiro 2.2 Pentane 1,4 Diamine Molecular Architecture

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and thermodynamic stability of highly strained molecules like spiro[2.2]pentane derivatives. These methods allow for the precise calculation of molecular geometries, energies, and electronic properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of spirocyclic systems due to its favorable balance of accuracy and computational cost. ggckondagaon.in DFT calculations, particularly using functionals like B3LYP, have been employed to study the structural and electronic properties of various spiro[2.2]pentane derivatives and related isomers. csic.esresearchgate.netdntb.gov.uamdpi.com For instance, quantum chemical computations using the B3LYP/cc-pVTZ method have been applied to hybrid systems where C=C double bonds are substituted by diborane(6) moieties, demonstrating that structural equivalences are maintained even in non-planar systems. csic.es Theoretical calculations at the B3LYP/6-311++G(d,p) level are also used to analyze bonding and topological configurations to better understand the electronic structures of C5H4 isomers. researchgate.netdntb.gov.uamdpi.com These studies provide a framework for understanding how the introduction of amino groups at the C1 and C4 positions would influence the electronic distribution and stability of the spiro[2.2]pentane core.

For systems where high accuracy is paramount, coupled-cluster (CC) methods, such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations), are considered the "gold standard" in quantum chemistry. afit.edunih.gov These methods are particularly valuable for strained molecules where electron correlation effects are significant. Theoretical investigations on unusual isomers of the molecular formula C5H4 have utilized coupled-cluster methods to determine their stability and bonding patterns. researchgate.netdntb.gov.uamdpi.com Specifically, relative energies of various spiro isomers have been calculated at the high-accuracy CCSD(T)/cc-pVTZ level of theory, establishing a reliable energy landscape. researchgate.netdntb.gov.uamdpi.com Such benchmark calculations are crucial for validating the results from more computationally efficient methods like DFT and would be essential for accurately determining the stability of Spiro[2.2]pentane-1,4-diamine.

Relative Energies of C5H4 Spiro Isomers

ZPVE-corrected relative energies calculated at the fc-CCSD(T)/cc-pVTZ level of theory with respect to the global minimum (pent-1,3-diyne). Data sourced from theoretical investigations of C5H4 isomers. researchgate.netmdpi.com

IsomerPoint GroupRelative Energy (kcal mol⁻¹)Number of Imaginary Frequencies (NImag)
spiro[2.2]pent-1,4-diene (spiro-1)D₂d96.80
spiro[2.2]pent-1-yne (spiro-2)C₂ᵥ114.32
spiro[2.2]pent-1,4-diylidene (spiro-3)C₂115.60
spiro[2.2]pent-4-en-1-ylidene (spiro-4)Cₛ96.50

Ab initio methods, which are based on first principles without empirical parameters, have been foundational in characterizing the spiro[2.2]pentane system. Studies at the MP2/6-311++G(d,p) level of theory have been conducted to characterize heterocyclic spiro[2.2]pentane cations containing nitrogen, phosphorus, or arsenic as the spiro atom. nih.gov Other ab initio studies have reported on the geometry, energy, and vibrational frequencies of spiropentane (B86408) and its isotopomers at the RHF/6-31G* and MP2/6-31G* levels. acs.org These foundational studies confirm the unique structural parameters of the scaffold, such as the shorter carbon-carbon bonds adjacent to the spiro center compared to those in the methylene (B1212753) groups. Similar methods have been applied to perfluorospiro[2.2]pentane to understand its electronic structure and reactivity. doi.org

Computed Structural Parameters of Spiropentane

Geometrical parameters of the parent spiropentane molecule determined from theoretical calculations and experimental electron diffraction studies. acs.org

ParameterDescriptionComputed/Experimental ValueMethod/Reference
C-C Bond LengthBonds to spiro carbon146.9 pmElectron Diffraction
C-C Bond LengthBonds between methylene groups151.9 pmElectron Diffraction
C-C-C AngleAngle at the spiro carbon62.2°Electron Diffraction
Geometry/EnergyFull optimizationN/AMP2/6-31G* acs.org

Analysis of Bonding Patterns and Topological Configurations within the Spiro[2.2]pentane System

The strained nature of the spiro[2.2]pentane framework gives rise to unconventional bonding patterns. Theoretical studies on related heterocyclic spiro[2.2]pentane cations have revealed σ-aromatic characteristics, similar to those found in cyclopropane (B1198618). nih.gov This property is identified through calculations of Nucleus-Independent Chemical Shifts (NICS), which is a measure of magnetic shielding used to probe aromaticity. nih.gov The analysis of bonding topology, often performed using the Quantum Theory of Atoms in Molecules (QTAIM) or the Electron Localization Function (ELF), helps to characterize the nature of the chemical bonds, such as Cl···pnicogen, Cl···H, and Cl···C interactions in complexes with chloride anions. csic.esnih.gov These analyses provide a detailed picture of the electron density distribution, revealing the intricacies of bonding in such compact and strained structures.

Conformational Landscape and Energetic Minima of this compound Analogues

The rigid spiro[2.2]pentane scaffold is an attractive template for designing conformationally constrained molecules, which is of particular interest in medicinal chemistry and materials science. By locking the relative positions of functional groups, chemists can study specific conformations and their biological or physical effects. A notable example is the use of the spiro[2.2]pentane skeleton to create conformationally constrained analogues of L-glutamic acid. nih.govnih.gov In these studies, the dicarboxylic acid and amino functionalities are attached to the rigid core, and conformational analysis is performed to understand their spatial arrangement and interaction with biological targets. nih.gov While the spiro[2.2]pentane core is rigid, related systems like spiro[3.3]heptane are noted to have multiple similarly populated conformations, indicating that the conformational landscape can be complex. ethz.ch For this compound, computational modeling would be crucial to determine the preferred orientations of the two amino groups (e.g., axial vs. equatorial-like positions) and the energetic barriers between different conformers.

Overview of Conformational Studies on Spiro[2.2]pentane Analogues

Selected examples of how the spiro[2.2]pentane scaffold is used to create conformationally constrained analogues for various applications.

Analogue TypePurpose of StudyKey FindingsReference
1-Aminospiro[2.2]pentyl-1,4-dicarboxylic AcidsDesign of novel conformationally constrained analogues of L-glutamic acid.The rigid scaffold allows for stereochemical assignment and conformational analysis to evaluate potential as glutamate (B1630785) ligands. nih.govnih.gov
Polysubstituted SpiropentanesDevelopment of new synthetic methods and study of stereochemistry.The scaffold allows for the creation of up to five contiguous stereocenters with controlled diastereoselectivity. acs.orgnih.gov
Azaspiro[3.3]heptanes (Related System)Exploration of novel chemical space for medicinal chemistry.The scaffold provides access to a large portion of surrounding chemical space with distinct vectorial arrangements. ethz.ch

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of novel compounds, aiding in their identification and characterization. For spiro[2.2]pentane derivatives, theoretical calculations have been used to predict NMR and vibrational (IR and Raman) spectra. acs.orgresearchgate.net Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT or MP2, are used to calculate NMR chemical shifts. csic.esresearchgate.net Studies on spiropentane, spiropentene, and spiropentadiene have shown that calculated NMR parameters can be more accurate than values derived from experimental techniques like electron diffraction for certain structural features. researchgate.net Furthermore, computed vibrational frequencies for spiropentane and its isotopomers have been compared with experimental IR and Raman spectra to aid in spectral assignment. acs.org Such predictive calculations would be invaluable for confirming the synthesis and elucidating the structure of this compound.

Strategic Applications of Spiro 2.2 Pentane 1,4 Diamine in Complex Organic Synthesis

Utilization as a Rigid, Dissymmetric Molecular Scaffold

The spiro[2.2]pentane core is characterized by two fused cyclopropane (B1198618) rings that share a single carbon atom, resulting in a highly rigid and dissymmetric structure. This inherent chirality, even in the absence of other stereocenters, makes it an attractive scaffold for asymmetric synthesis. The fixed spatial orientation of substituents attached to the spiropentane (B86408) nucleus allows for precise control over the three-dimensional arrangement of functional groups, which is crucial for applications in catalysis and medicinal chemistry.

The diamine functionality at the 1 and 4 positions provides two key points for further elaboration, enabling the construction of bidentate ligands for asymmetric catalysis. The rigid backbone ensures that the coordinating nitrogen atoms are held in a well-defined spatial relationship, which can lead to high levels of enantioselectivity in metal-catalyzed reactions. Research into planar chiral [2.2]paracyclophanes has demonstrated the effectiveness of rigid, chiral scaffolds in facilitating selective transformations. rsc.orgresearchgate.net This principle extends to the dissymmetric spiropentane framework, where the chirality arises from the spirocyclic nature of the core itself.

Design and Synthesis of Conformationally Constrained Analogues

The conformational rigidity of the spiro[2.2]pentane system is a significant asset in the design of analogues of biologically active molecules. By incorporating this scaffold, chemists can lock a molecule into a specific conformation that may be responsible for its biological activity. This approach is particularly valuable in drug discovery for probing receptor-ligand interactions and for designing more potent and selective therapeutic agents.

A notable example is the use of the spiro[2.2]pentane scaffold to create conformationally constrained analogues of L-glutamic acid. nih.gov A diastereodivergent synthesis has been reported for four racemic pairs of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids, which were evaluated as potential glutamate (B1630785) receptor ligands. nih.gov The rigid spiropentane core restricts the rotational freedom of the amino acid side chain, allowing for a systematic investigation of the conformational requirements for receptor binding.

Development of Platforms for Diamine-Bearing Stereotriads

Nitrogen-containing stereotriads are important structural motifs found in numerous biologically active compounds. nih.govnih.govfigshare.com The development of versatile and efficient methods for their synthesis is a key area of research in organic chemistry. Derivatives of spiro[2.2]pentane-1,4-diamine, such as 1,4-diazaspiro[2.2]pentanes (DASPs), have emerged as flexible platforms for the construction of these complex structures. nih.govnih.govfigshare.com

The synthesis of DASPs can be achieved through an intramolecular/intermolecular allene (B1206475) bis-aziridination. nih.govnih.gov These DASP scaffolds contain two electronically differentiated aziridine (B145994) rings that can be selectively opened. Highly regioselective ring-opening at one of the aziridine carbons with various heteroatom nucleophiles leads to the formation of chiral N,N-aminals. nih.govnih.gov Alternatively, a double ring-opening reaction at both aziridine carbons can yield vicinal diaminated products. nih.govnih.gov A significant advantage of this methodology is the ability to transfer the chirality of a starting propargyl alcohol to the DASP with high fidelity, providing a novel approach to enantioenriched nitrogen-containing stereotriads. nih.govnih.gov

Integration into More Complex Polycyclic Structures and Heterocycles

The strained nature of the cyclopropane rings within the spiro[2.2]pentane framework provides a driving force for ring-opening reactions, which can be exploited to construct more complex polycyclic and heterocyclic systems. The diamine functional groups in this compound and its analogues serve as handles for the introduction of additional rings and functional groups.

The synthesis of 1,4-diazaspiro[2.2]pentanes through the bis-aziridination of allenic carbamates represents the formation of an unusual heterocyclic ring system. nih.gov The ability to electronically differentiate the two aziridine rings allows for regioselective ring-opening, providing a pathway to a variety of functionalized heterocyclic products. nih.gov This strategy showcases the potential of using the spiropentane core as a latent source of reactivity for the construction of diverse and complex molecular architectures. The principles of using spiro compounds in the synthesis of other heterocyclic systems, such as spiro-fused cyclic frameworks from isatins, further highlight the versatility of this structural motif in organic synthesis.

Role in Molecular Design and Innovation in Organic Chemistry

This compound and its derivatives represent a significant innovation in the field of molecular design. Their unique combination of rigidity, dissymmetry, and functionality offers novel solutions to long-standing challenges in stereoselective synthesis and medicinal chemistry. The ability to create well-defined three-dimensional structures with a high degree of conformational control has opened up new avenues for the design of chiral ligands, catalysts, and therapeutic agents.

The development of synthetic routes to these complex spirocyclic systems, such as the Simmons-Smith cyclopropanation of allenamides to form amido-spiro[2.2]pentanes, demonstrates the ongoing efforts to access these valuable building blocks. researchgate.net The exploration of their reactivity, particularly the selective ring-opening of the strained cyclopropane rings, continues to provide new strategies for the construction of intricate molecular architectures. The conceptual framework provided by these rigid diamine scaffolds is inspiring the design of new classes of molecules with tailored properties and functions, thereby driving innovation in organic chemistry.

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